4-(2-Methoxyethyl)benzenesulfonyl chloride
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Overview
Description
4-(2-Methoxyethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C(9)H({11})ClO(_3)S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxyethyl group attached to the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)benzenesulfonyl chloride typically involves the sulfonation of 4-(2-Methoxyethyl)benzene. The process can be summarized as follows:
Sulfonation Reaction: 4-(2-Methoxyethyl)benzene is reacted with chlorosulfonic acid (ClSO(_3)H) under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
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Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents: Amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
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Reduction: : The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state compounds.
Common Reagents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Conditions: Anhydrous conditions to prevent hydrolysis.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or phenols.
Sulfonyl Hydrides: Formed by reduction reactions.
Scientific Research Applications
4-(2-Methoxyethyl)benzenesulfonyl chloride is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, which are important intermediates in pharmaceuticals.
Biology: Used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: In the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: Employed in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(2-Methoxyethyl)benzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in molecules, leading to the formation of sulfonamide and sulfonate derivatives.
Molecular Targets and Pathways
Nucleophilic Sites: Amines, alcohols, and thiols in target molecules.
Pathways: The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)benzenesulfonyl chloride: Similar structure but with an additional ethoxy group, leading to different reactivity and applications.
2-Mesitylenesulfonyl chloride: Contains a mesitylene group, which affects its steric and electronic properties.
Uniqueness
4-(2-Methoxyethyl)benzenesulfonyl chloride is unique due to its specific methoxyethyl group, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
4-(2-methoxyethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-7-6-8-2-4-9(5-3-8)14(10,11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFCSHZEPVGAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953903-65-6 |
Source
|
Record name | 4-(2-methoxyethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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